molecular formula C16H21N5O3 B2777996 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-41-2

6-(3,3-Dimethyl-2-oxobutyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2777996
M. Wt: 331.376
InChI Key: XQIXOKVNCFIZJQ-UHFFFAOYSA-N
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Description

“6-(3,3-Dimethyl-2-oxobutyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione” is a chemical compound. It is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of 7,8-Polymethylenepurine Derivatives : A study detailed the synthesis of 7,8-polymethylenepurine derivatives, exploring their potential as precursors for antiviral and antihypertensive drugs. The synthesis involved the condensation of diethylacetal of dimethylformamide with amino-polymethyleneimidazoles, leading to derivatives that could be further processed into biologically active compounds (Nilov et al., 1995).

Heterocyclic Chemistry and Pharmacological Potential

  • Synthesis of 4H-Imidazoles : Research into the reactions of 3-Dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles has contributed to the synthesis of 4H-imidazole derivatives, showcasing a method to produce these compounds with potential pharmacological applications (Mukherjee-Müller et al., 1979).

Advancements in Purine Analogs Synthesis

  • Development of 1-Benzylimidazoles : A study synthesized 1-benzylimidazoles, identifying them as crucial precursors for purine analogs. This research laid the groundwork for creating substances that could mimic purine's structure and function, potentially useful in drug development (Alves et al., 1994).

properties

IUPAC Name

6-(3,3-dimethyl-2-oxobutyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-9-7-21-11-12(18(5)15(24)19(6)13(11)23)17-14(21)20(9)8-10(22)16(2,3)4/h7H,8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIXOKVNCFIZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)C(C)(C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6484992

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